2-Oxo-2-(propylamino)ethyl 4-methylbenzoate chemical structure properties
2-Oxo-2-(propylamino)ethyl 4-methylbenzoate chemical structure properties
An In-Depth Technical Guide to 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate
Authored by: A Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for the novel compound, 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate. As this molecule is not extensively documented in current chemical literature, this guide synthesizes information from analogous structures and established chemical principles to offer a predictive but scientifically grounded resource for researchers, scientists, and drug development professionals. The structure combines a 4-methylbenzoate (p-toluate) ester with an N-propylacetamide moiety, suggesting potential for diverse chemical reactivity and biological activity. This document aims to serve as a foundational reference for future research and application of this compound.
Predicted Physicochemical Properties
The physicochemical properties of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate have been estimated using structure-property relationship models and data from analogous compounds. These predicted values provide a basis for experimental design, including solvent selection, purification methods, and potential formulation strategies.
| Property | Predicted Value | Notes and References |
| Molecular Formula | C₁₃H₁₇NO₃ | Derived from the chemical structure. |
| Molecular Weight | 235.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted based on similar benzoate esters and N-alkylamides. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on the high molecular weight and presence of polar functional groups. |
| Melting Point | 45-55 °C | An estimation; the presence of both ester and amide groups may lead to a low melting point solid. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, and acetone. Sparingly soluble in water. | Predicted based on the presence of both polar (amide, ester) and nonpolar (aromatic ring, alkyl chains) regions. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Estimated using in silico prediction tools, suggesting moderate lipophilicity.[1][2] |
| pKa | Not applicable (no readily ionizable protons) | The N-H proton of the amide is generally not considered acidic under normal conditions. |
Proposed Synthesis and Experimental Protocol
The synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate can be logically approached through a two-step process. This involves the initial preparation of an activated electrophile, N-propyl-2-chloroacetamide, followed by a nucleophilic substitution reaction with the carboxylate salt of 4-methylbenzoic acid. This strategy is based on well-established principles of amide formation and Williamson-type ether synthesis, adapted for ester formation.[3][4]
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.
Step 1: Synthesis of N-propyl-2-chloroacetamide
This step involves the acylation of propylamine with chloroacetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add propylamine (1.2 equivalents) and a suitable solvent such as dichloromethane (DCM).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.0 equivalent) in DCM dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Wash the reaction mixture sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-propyl-2-chloroacetamide, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate
This final step is a nucleophilic substitution reaction where the potassium salt of 4-methylbenzoic acid displaces the chloride from N-propyl-2-chloroacetamide. This is analogous to the Williamson ether synthesis, but with a carboxylate as the nucleophile.[4][5]
Protocol:
-
Preparation of Carboxylate Salt: In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 equivalent) in a suitable solvent like dimethylformamide (DMF). Add potassium carbonate (1.1 equivalents) and stir the mixture at room temperature for 1 hour to form the potassium 4-methylbenzoate in situ.
-
Addition of Halo-amide: Add a solution of N-propyl-2-chloroacetamide (1.0 equivalent) in DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.
¹H NMR (Proton NMR) Spectroscopy
-
Predicted Spectrum (400 MHz, CDCl₃):
-
δ 7.95 (d, J=8.2 Hz, 2H): Aromatic protons ortho to the ester carbonyl group.
-
δ 7.25 (d, J=8.0 Hz, 2H): Aromatic protons meta to the ester carbonyl group.
-
δ 6.50 (br t, 1H): N-H proton of the amide, may show broadening and its chemical shift can be solvent-dependent.
-
δ 4.85 (s, 2H): Methylene protons (-O-CH₂-C=O) alpha to the ester oxygen and the amide carbonyl.
-
δ 3.30 (q, J=6.8 Hz, 2H): Methylene protons (-NH-CH₂-) of the propyl group adjacent to the nitrogen.
-
δ 2.40 (s, 3H): Methyl protons of the 4-methylbenzoate group.
-
δ 1.60 (sextet, J=7.2 Hz, 2H): Methylene protons (-CH₂-CH₃) of the propyl group.
-
δ 0.95 (t, J=7.4 Hz, 3H): Terminal methyl protons (-CH₂-CH₃) of the propyl group.
-
¹³C NMR (Carbon NMR) Spectroscopy
-
Predicted Spectrum (100 MHz, CDCl₃):
-
δ 166.5: Ester carbonyl carbon (C=O).
-
δ 165.0: Amide carbonyl carbon (C=O).
-
δ 144.0: Quaternary aromatic carbon attached to the methyl group.
-
δ 129.8: Aromatic CH carbons ortho to the ester group.
-
δ 129.2: Aromatic CH carbons meta to the ester group.
-
δ 127.0: Quaternary aromatic carbon attached to the ester group.
-
δ 66.0: Methylene carbon (-O-CH₂-C=O).
-
δ 41.5: Methylene carbon (-NH-CH₂-) of the propyl group.
-
δ 22.5: Methylene carbon (-CH₂-CH₃) of the propyl group.
-
δ 21.7: Methyl carbon of the 4-methylbenzoate group.
-
δ 11.5: Terminal methyl carbon (-CH₂-CH₃) of the propyl group.
-
Infrared (IR) Spectroscopy
-
Predicted Key Absorptions (cm⁻¹):
-
3300-3400 (N-H stretch): Characteristic of a secondary amide.
-
~1720 (C=O stretch): Ester carbonyl.
-
~1650 (C=O stretch, Amide I band): Amide carbonyl.
-
~1540 (N-H bend, Amide II band): Characteristic of a secondary amide.
-
1270 & 1100 (C-O stretch): Ester C-O bonds.
-
Potential Biological Activity and Structure-Activity Relationships (SAR)
While the specific biological activity of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate has not been reported, its structural motifs are present in various biologically active molecules.
-
Benzoate Esters: Derivatives of benzoate esters have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.[6] The 4-methylbenzoate moiety, in particular, has been explored in the context of fumigants with insecticidal properties.[7]
-
N-Alkyl Amides: The N-propylamide functionality is a common feature in medicinal chemistry. The nature of the alkyl group and substitutions on the amide can significantly influence biological activity, including antimicrobial and anticancer properties.[8][9] Structure-activity relationship (SAR) studies on various N-alkyl amides have demonstrated that the chain length and branching of the alkyl group can modulate potency and selectivity for biological targets.[10]
Logical Framework for Biological Investigation
Caption: A logical workflow for investigating the biological activity and SAR of the title compound.
Given the presence of both an ester linkage, which can be a target for hydrolases, and an amide bond, this molecule could be investigated as a potential prodrug or as a bioactive agent in its own right. Future research should focus on screening this compound against a panel of cancer cell lines and microbial strains to determine its therapeutic potential.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of 2-Oxo-2-(propylamino)ethyl 4-methylbenzoate. By leveraging data from analogous compounds and fundamental chemical principles, we have proposed a viable synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined a rationale for investigating its potential biological activities. This document serves as a starting point for researchers interested in synthesizing and exploring the applications of this novel chemical entity.
References
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Benchchem. (n.d.). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.
- Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
- Bundgaard, H., & Nielsen, N. M. (1987). Esters of N,N-disubstituted 2-hydroxyacetamides as a novel highly biolabile prodrug type for carboxylic acid agents. Journal of Medicinal Chemistry, 30(3), 451-454.
- Zang, Q., Mansouri, K., Williams, A. J., Judson, R. S., Allen, D. G., Casey, W. M., & Kleinstreuer, N. C. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
- Akamatsu, M., Fujita, T. (1992). Structure-activity relationships of N-alkyl-and N, N-dialkyl- (thio) carboxamides. In: Draber W., Fujita T. (eds) Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Khatri, B. L., & Lamba, H. S. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Medicinal Chemistry Research, 23(8), 3565-3570.
- PubChem. (n.d.). Ethyl 2-(acetylamino)benzoate.
- PubChem. (n.d.). Benzoic acid, 2-(dimethylamino)ethyl ester.
- Hafeez, F., Zahoor, A. F., Rasul, A., Ahmad, S., & Mansha, A. (2021). Synthesis and anticancer evaluation of 2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates. Pakistan Journal of Pharmaceutical Sciences, 34(1), 353-357.
- Field, L. D., & Sternhell, S. (Eds.). (1989). Analytical NMR. John Wiley & Sons.
- Benchchem. (n.d.). An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines.
- The Royal Society of Chemistry. (2012).
- NIST. (n.d.). Benzoic acid, 2-(dimethylamino)ethyl ester.
- Reddy, M. V., Akula, S., Cosenza, S. C., & Reddy, E. P. (2017). Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents. Bioorganic & medicinal chemistry letters, 27(4), 963-968.
- Google Patents. (n.d.). US3655701A - Production of carboxylic acid esters by reaction of sodium carboxylates with alkyl halides using certain glycols and ethers as diluents.
- NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester.
- Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6135.
- Bruno, G., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15875-15894.
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). Spectroscopic Analysis of Derivatives Synthesized from Ethyl 2-Bromo-4-methoxybenzoate: A Comparative Guide.
- Gaire, S., et al. (2019). Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). Journal of Medical Entomology, 56(6), 1633-1639.
Sources
- 1. Ethyl 2-(acetylamino)benzoate | C11H13NO3 | CID 279117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Williamson Synthesis [organic-chemistry.org]
